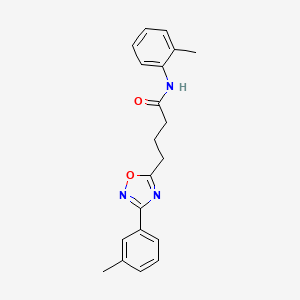
N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as OTBD, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the oxadiazole family and has been shown to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. This compound has also been studied for its ability to inhibit protein kinases, which are important in cell signaling pathways. Additionally, this compound has been explored for its potential use as a fluorescent probe for imaging cellular structures.
Mecanismo De Acción
The mechanism of action of N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancer cells. By inhibiting protein kinases, this compound may be able to slow or stop the growth of cancer cells. Additionally, this compound may have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low toxicity profile. This allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, this compound has been shown to have a high degree of selectivity for protein kinases, making it a potentially useful tool for studying cell signaling pathways. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its effectiveness in certain assays.
Direcciones Futuras
There are several potential future directions for research on N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cell signaling pathways. Finally, there is potential for this compound to be used as a fluorescent probe for imaging cellular structures, which could have applications in both research and clinical settings.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been studied for its potential use in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been shown to have various biochemical and physiological effects. This compound has potential applications in drug development, as well as in the study of cell signaling pathways and cellular imaging. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
Métodos De Síntesis
N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multi-step process that involves the reaction of o-toluidine and m-tolyl hydrazine with butanoyl chloride. The resulting product is then reacted with phosphorus oxychloride and triethylamine to form this compound. This synthesis method has been studied and optimized for high yield and purity.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-7-5-9-16(13-14)20-22-19(25-23-20)12-6-11-18(24)21-17-10-4-3-8-15(17)2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDBMVRVFQFVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)


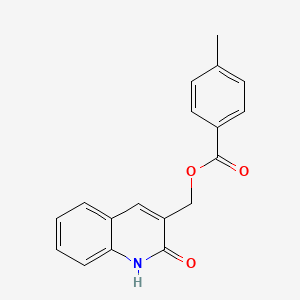
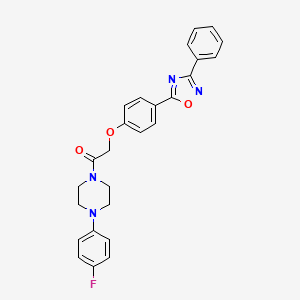
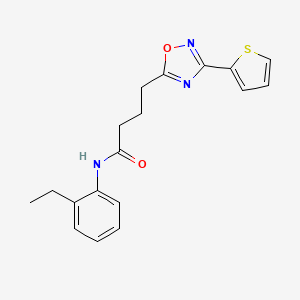
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7718190.png)
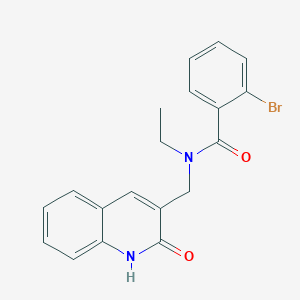
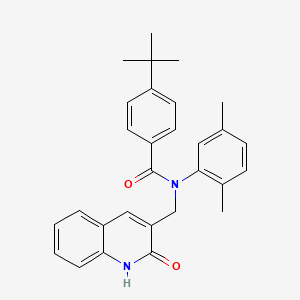


![N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718236.png)